

# Verofylline: A Technical Guide to its Chemical Structure, Properties, and Pharmacological Profile

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | Verofylline |           |
| Cat. No.:            | B1632753    | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**Verofylline** is a synthetic xanthine derivative that has been investigated for its potential as a bronchodilator in the management of respiratory conditions such as asthma. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological profile of **Verofylline**. Detailed experimental protocols for its synthesis and analysis, where available in public literature, are presented. Furthermore, this document elucidates its mechanism of action as a phosphodiesterase (PDE) inhibitor, with a focus on its potential role in relevant signaling pathways. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

#### **Chemical Identity and Structure**

**Verofylline** is chemically identified as 1,8-dimethyl-3-(2-methylbutyl)-7H-purine-2,6-dione.[1] Its structure is characterized by a purine-2,6-dione core, which is a common feature of xanthine derivatives like theophylline and caffeine. The molecule is further substituted with methyl groups at positions 1 and 8, and a 2-methylbutyl group at position 3.

Table 1: Chemical Identifiers of Verofylline



| Identifier        | Value                                                      | Reference |
|-------------------|------------------------------------------------------------|-----------|
| IUPAC Name        | 1,8-dimethyl-3-(2-<br>methylbutyl)-7H-purine-2,6-<br>dione | [1]       |
| CAS Number        | 66172-75-6                                                 | [2]       |
| Molecular Formula | C12H18N4O2                                                 | [1]       |
| Molecular Weight  | 250.30 g/mol                                               | [1]       |

## **Physicochemical Properties**

The physicochemical properties of a drug candidate are critical determinants of its pharmacokinetic and pharmacodynamic behavior. While extensive experimental data for **Verofylline** is not readily available in the public domain, some key computed and experimental properties have been reported.

Table 2: Physicochemical Properties of Verofylline

| Property         | Value         | Туре                                                | Reference |
|------------------|---------------|-----------------------------------------------------|-----------|
| Melting Point    | 121-124 °C    | Experimental (for an intermediate in the synthesis) |           |
| Boiling Point    | Not available | -                                                   | -         |
| Water Solubility | Not available | -                                                   | -         |
| рКа              | Not available | -                                                   | -         |
| logP (XlogP3)    | 2.6           | Computed                                            |           |

#### **Pharmacology**

**Verofylline** is classified as a methylxanthine bronchodilator. Its primary mechanism of action is the inhibition of phosphodiesterase (PDE) enzymes, with a likely selectivity for the PDE4 subtype.



#### **Mechanism of Action**

Phosphodiesterases are a superfamily of enzymes that hydrolyze cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are important second messengers in various cellular signaling pathways. Inhibition of PDE, particularly PDE4, in airway smooth muscle cells leads to an accumulation of intracellular cAMP. This increase in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates several downstream targets, ultimately resulting in the relaxation of the airway smooth muscle and subsequent bronchodilation.

dot digraph "**Verofylline\_**Mechanism\_of\_Action" { graph [rankdir="LR", splines=ortho, nodesep=0.5, width=7.5, height=3]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowhead=vee, penwidth=1.5];

// Nodes **Verofylline** [label="**Verofylline**", fillcolor="#4285F4", fontcolor="#FFFFF"]; PDE4 [label="Phosphodiesterase 4 (PDE4)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; cAMP [label="cAMP", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; ATP [label="ATP", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; AC [label="Adenylyl Cyclase", fillcolor="#34A853", fontcolor="#FFFFFF"]; PKA [label="Protein Kinase A (PKA)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Relaxation [label="Airway Smooth Muscle\nRelaxation", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges **Verofylline** -> PDE4 [label="Inhibits", color="#EA4335", fontcolor="#202124"]; AC -> cAMP [label="Converts", color="#34A853", fontcolor="#202124"]; ATP -> AC [style=invis]; PDE4 -> cAMP [label="Degrades", style=dashed, color="#EA4335", fontcolor="#202124"]; cAMP -> PKA [label="Activates", color="#FBBC05", fontcolor="#202124"]; PKA -> Relaxation [label="Leads to", color="#4285F4", fontcolor="#202124"]; } केंदot Caption: Simplified signaling pathway of **Verofylline**'s bronchodilatory effect.

### **Pharmacological Effects**

Clinical studies have shown that **Verofylline** exhibits bronchodilator activity in patients with asthma. However, the efficacy at the doses studied was not found to be highly potent. Further research into its PDE4 subtype selectivity could provide insights into its therapeutic potential and side-effect profile, as different PDE4 subtypes are associated with distinct physiological and pathological processes.



# Experimental Protocols Synthesis of Verofylline

A multi-step synthesis for 1,8-dimethyl-3-(2-methyl-1-butyl)xanthine, a synonym for **Verofylline**, has been described. The following is a summary of the key steps:

Step 1: Synthesis of 1-Methyl-3-(2-methyl-1-butyl)urea

- 2-Methyl-1-butylamine is reacted with methyl isocyanate in chloroform at 0-5 °C.
- The reaction mixture is stirred for 18 hours at room temperature.
- The solvent is removed under vacuum to yield the product as an oil.

Step 2: Synthesis of 1-Methyl-1-cyanoacetyl-3-(2-methyl-1-butyl)urea

- The product from Step 1 is reacted with cyanoacetic acid in the presence of methyl isocyanate.
- The mixture is heated for 2 hours at 60-70 °C.
- Acetic anhydride is removed under vacuum. The crude product is used in the next step without purification.

Step 3: Synthesis of 4-Amino-1-methyl-3-(2-methyl-1-butyl)uracil

- The crude product from Step 2 is treated with a 10% sodium hydroxide solution.
- The resulting oil crystallizes upon stirring at room temperature.
- The product is filtered, washed with water, and dried. The reported melting point for this intermediate is 121-124 °C.

Subsequent Steps: The synthesis continues through several additional steps which involve nitrosation, reduction, formylation, and cyclization to yield the final **Verofylline** product. For a detailed description of these subsequent steps, please refer to the original literature.



dot digraph "**Verofylline\_**Synthesis\_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowhead=vee, penwidth=1.5];

// Nodes A [label="2-Methyl-1-butylamine +\nMethyl Isocyanate", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="1-Methyl-3-(2-methyl-1-butyl)urea", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="Cyanoacetic Acid +\nMethyl Isocyanate", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="1-Methyl-1-cyanoacetyl-3-(2-methyl-1-butyl)urea\n(Crude)", fillcolor="#FBBC05", fontcolor="#202124"]; E [label="10% NaOH", fillcolor="#F1F3F4", fontcolor="#202124"]; F [label="4-Amino-1-methyl-3-(2-methyl-1-butyl)uracil", fillcolor="#34A853", fontcolor="#FFFFFF"]; G [label="Further Steps\n(Nitrosation, Reduction, etc.)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; H [label="Verofylline", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges A -> B [color="#4285F4", fontcolor="#202124"]; B -> D [color="#FBBC05", fontcolor="#202124"]; C -> D [color="#FBBC05", fontcolor="#202124"]; D -> F [color="#34A853", fontcolor="#202124"]; E -> F [style=invis]; F -> G [color="#EA4335", fontcolor="#202124"]; G -> H [color="#4285F4", fontcolor="#202124"]; } केंद्र ot Caption: Overview of the initial steps in the synthesis of **Verofylline**.

#### **Analytical Methods**

Specific validated analytical methods for the quantitative determination of **Verofylline** in bulk drug or pharmaceutical formulations are not extensively reported in the public literature. However, based on the analysis of structurally related xanthine derivatives like theophylline and doxofylline, a reverse-phase high-performance liquid chromatography (RP-HPLC) method would be a suitable approach.

Proposed RP-HPLC Method Development: A potential starting point for method development would involve:

- Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 μm particle size).
- Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an
  organic modifier (e.g., acetonitrile or methanol). The pH of the buffer and the ratio of the
  organic modifier would need to be optimized for optimal separation and peak shape.



- Detection: UV detection at a wavelength of maximum absorbance for **Verofylline**, which is expected to be around 270-280 nm, similar to other xanthine derivatives.
- Validation: The method would require validation according to ICH guidelines, including parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).

#### Conclusion

**Verofylline** is a methylxanthine derivative with demonstrated bronchodilator properties, acting through the inhibition of phosphodiesterase enzymes. While its basic chemical structure and a synthetic route have been described, a comprehensive understanding of its physicochemical properties and a detailed pharmacological profile, particularly its PDE4 subtype selectivity, require further investigation. The development and validation of robust analytical methods are also crucial for its future research and potential clinical development. This technical guide consolidates the currently available information on **Verofylline** and highlights the areas where further research is needed to fully characterize this compound for its therapeutic potential.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Verofylline | C12H18N4O2 | CID 47845 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Verofylline | 66172-75-6 [amp.chemicalbook.com]
- To cite this document: BenchChem. [Verofylline: A Technical Guide to its Chemical Structure, Properties, and Pharmacological Profile]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1632753#verofylline-chemical-structure-and-properties]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com